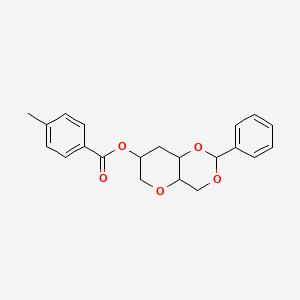
2,3-Dihydro-6-methyl-1,4-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-6-methyl-1,4-naphthalenedione is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthoquinone, characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-1,4-naphthalenedione typically involves the reduction of 6-methyl-1,4-naphthoquinone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can be employed for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to 6-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-methyl-1,4-naphthoquinone.
Reduction: 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Substitution: Various substituted naphthalenedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-6-methyl-1,4-naphthalenedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The biological activity of 2,3-Dihydro-6-methyl-1,4-naphthalenedione is primarily due to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of other naphthoquinones, which act as oxidizing or dehydrogenation agents. The compound can target various cellular pathways, including those involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2,3-Dimethyl-1,4-naphthoquinone: A derivative with additional methyl groups.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity
Uniqueness
2,3-Dihydro-6-methyl-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
6-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
JJZBFBJMFWBKML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)



![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)





